Intrinsic Pharmacological Potency at 5-HT1B/1D Receptors vs. Parent Rizatriptan
The intrinsic potency of N10-monodesmethyl rizatriptan at serotonin 5-HT₁B/₁D receptors is approximately 3-fold lower than that of the parent drug rizatriptan, as reported in the NCATS Inxight authoritative database [1]. Independent FDA prescribing information characterizes its activity as 'similar to that of parent compound at the 5-HT1B/1D receptor' [2], indicating that while the metabolite retains meaningful receptor engagement, its binding affinity or functional potency is quantitatively reduced. This places the metabolite in a distinct potency tier relative to both the fully active parent and the completely inactive metabolites (N10-oxide, 6-hydroxy-rizatriptan, and 6-hydroxy-rizatriptan sulfate), which show no activity at 5-HT₁B/₁D receptors [2].
| Evidence Dimension | Intrinsic potency / receptor activity at 5-HT1B/1D |
|---|---|
| Target Compound Data | ~3-fold lower intrinsic potency than parent (NCATS); activity described as 'similar to parent' (FDA label) |
| Comparator Or Baseline | Rizatriptan (parent drug): full agonist activity. N10-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate: no activity at 5-HT1B/1D |
| Quantified Difference | ~3-fold reduction in potency vs. parent; active vs. inactive metabolites (qualitative categorical difference) |
| Conditions | Human cloned 5-HT1B/1D receptor binding and functional assays (NCATS aggregated data); FDA clinical pharmacology summary |
Why This Matters
This potency differential means the metabolite contributes to but does not dominate therapeutic effect, making it essential to quantify separately in pharmacokinetic/pharmacodynamic studies rather than treating total triptan exposure as a single entity.
- [1] NCATS Inxight Drugs. DESMETHYL RIZATRIPTAN (UNII: OMH84Z34GP). Parent → Metabolite relationship: 'The mono N-desmethyl metabolite has intrinsic potency that is about 3-fold lower.' https://inxight.ncats.io/substance/OMH84Z34GP View Source
- [2] Purdue University CDEK / FDA Prescribing Information. Rizatriptan Clinical Pharmacology Summary: 'N-mono-desmethyl-rizatriptan, a metabolite with activity similar to that of parent compound at the 5-HT1B/1D receptor... Other minor metabolites, the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite are not active at the 5-HT1B/1D receptor.' https://cdek.pharmacy.purdue.edu/api/48847/ View Source
